2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a methoxyphenyl group attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the Suzuki-Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like ethanol, and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace a hydrogen atom or another substituent with a different functional group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)pyridine
- 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
- 2-(4-Methoxyphenyl)-3-nitroimidazo[1,2-a]pyridine
Uniqueness
2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyridine-pyrrole structure, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-12-6-4-10(5-7-12)13-9-11-3-2-8-15-14(11)16-13/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHISXEDJQZVJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424876 | |
Record name | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139962-68-8 | |
Record name | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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